1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
Overview
Description
1-(4-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine, also known as CPP-4-A, is a pyrazole-based compound that has been studied for its potential applications in scientific research and laboratory experiments. CPP-4-A has been found to possess a range of biochemical and physiological effects which have been studied in detail, with a particular focus on its ability to act as an agonist of the metabotropic glutamate receptor.
Scientific Research Applications
Vibrational and Structural Observations
1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine has been studied for its molecular structure and vibrational spectra. A detailed analysis using density functional theory reveals insights into its molecular geometry, vibrational wavenumbers, and nonlinear optical properties. The molecule shows potential for charge transfer within its structure, with specific regions identified for electrophilic and nucleophilic attacks. This compound also exhibits potential inhibitory activity against kinesin spindle protein (KSP) (ShanaParveen et al., 2016).
Molecular Docking and Antimicrobial Activity
Studies on similar compounds have involved molecular docking to predict interactions with various proteins, providing insights into potential biological activities. For example, analysis of a related compound, 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol, revealed antimicrobial activity, suggesting potential applications in this area (Viji et al., 2020).
Spectroscopic Investigation and Quantum Chemical Analysis
A comprehensive spectroscopic investigation coupled with quantum chemical analysis has been conducted on related compounds. These studies include FT-IR and FT-Raman spectra analysis, helping to understand the molecular structure, charge distribution, and reactivity of the molecule. Such research aids in the exploration of the bioactive potential of these compounds (Venil et al., 2021).
Synthesis and Anticancer Potential
Further research includes the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer agents. These studies highlight the compound's ability to inhibit cancer cell growth, providing a basis for the development of new therapeutic agents (Hafez et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that related compounds have been synthesized and evaluated for their in vitro antibacterial, antioxidant, antiproliferative properties .
Biochemical Pathways
Similar compounds have been shown to exhibit significant antibacterial, antioxidant, antiproliferative, and anti-inflammatory activity .
Result of Action
Related compounds have been shown to exhibit significant antibacterial, antioxidant, antiproliferative, and anti-inflammatory activity .
properties
IUPAC Name |
1-(4-chlorophenyl)-5-propan-2-ylpyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-8(2)12-11(14)7-15-16(12)10-5-3-9(13)4-6-10/h3-8H,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXXGZDMFOQCMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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